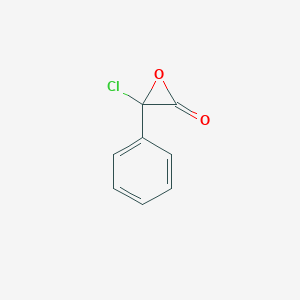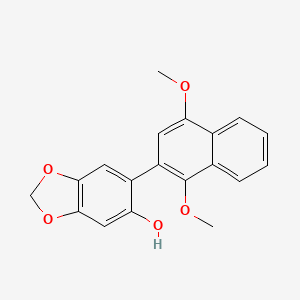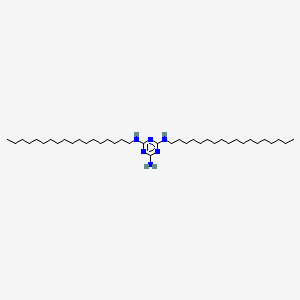
N~2~,N~4~-Dioctadecyl-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~-Dioctadecyl-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of long alkyl chains attached to the triazine ring, which imparts unique properties to the molecule. It is used in various applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dioctadecyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with octadecylamine. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C and using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~4~-Dioctadecyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazines with various functional groups.
Aplicaciones Científicas De Investigación
N~2~,N~4~-Dioctadecyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a ligand in the formation of metal complexes for catalysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of N2,N~4~-Dioctadecyl-1,3,5-triazine-2,4,6-triamine involves its ability to form stable complexes with metal ions. This property is utilized in catalysis, where the compound acts as a ligand, stabilizing the metal center and facilitating various chemical reactions. The long alkyl chains provide hydrophobic interactions, enhancing the solubility and stability of the complexes formed .
Comparación Con Compuestos Similares
Similar Compounds
N~2~,N~4~,N~6~-Tridodecyl-1,3,5-triazine-2,4,6-triamine: Similar structure but with shorter alkyl chains.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2,4,6-Triamino-1,3,5-triazine: Known for its applications in polymer production and as a flame retardant.
Uniqueness
N~2~,N~4~-Dioctadecyl-1,3,5-triazine-2,4,6-triamine is unique due to its long alkyl chains, which impart distinct hydrophobic properties and enhance its stability in various applications. This makes it particularly useful in industrial and medicinal applications where stability and solubility are crucial .
Propiedades
Número CAS |
205746-97-0 |
|---|---|
Fórmula molecular |
C39H78N6 |
Peso molecular |
631.1 g/mol |
Nombre IUPAC |
2-N,4-N-dioctadecyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C39H78N6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-43-37(40)44-39(45-38)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H4,40,41,42,43,44,45) |
Clave InChI |
FMTMRUJBZLYFGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC1=NC(=NC(=N1)N)NCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)

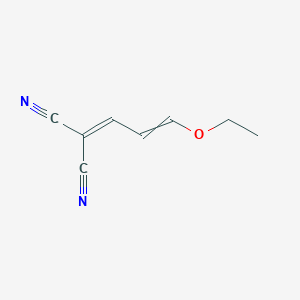
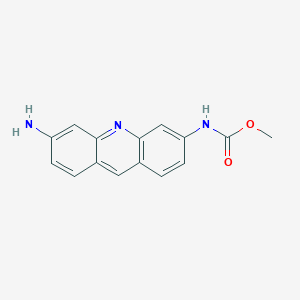
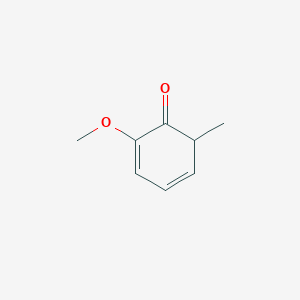

![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
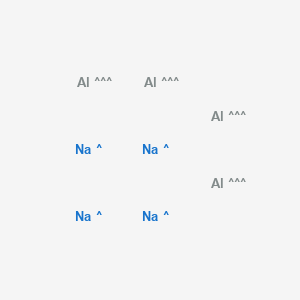
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)

